N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-14-8-9-17-18(11-14)26-13-25-17)21-10-4-5-15(21)12-27(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYKBZIONFTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole structure, the introduction of the phenylsulfonyl group, and the construction of the pyrrolidine ring. Common synthetic routes may involve:
Pd-catalyzed arylation: This step is crucial for setting up the benzo[d][1,3]dioxole framework.
Noyori asymmetric hydrogenation: This method is used to achieve high enantioselectivity.
Aza-Michael addition: This reaction introduces the nitrogen-containing pyrrolidine ring.
Bischler–Napieralski reaction: This step helps in the cyclization process.
N-arylation: This reaction introduces the aryl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways. This makes it a candidate for further exploration as an antimicrobial agent.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases involved in disease processes, which could lead to therapeutic applications in treating conditions such as viral infections and cancer.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various tumor cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The study concluded that further structural modifications could enhance potency and selectivity.
Case Study 2: Antimicrobial Activity
In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL, demonstrating significant potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7)
- Structure : This compound shares the pyrrolidine core and benzo[d][1,3]dioxol-5-yl group but differs in substituents: a 4-methoxyphenyl group at position 2 and an ethyl ester at position 3.
- Synthesis : Prepared via hydrogenation of a nitroester intermediate using Raney nickel, requiring anaerobic conditions to prevent hydroxylation at position 3 .
- Key Difference : The ester group (vs. carboxamide in BD01151364) may reduce hydrolytic stability and alter pharmacokinetic properties.
ABT-627 (Compound 9)
- Structure: Features a pyrrolidine core with a benzo[d][1,3]dioxol-5-yl group and a dibutylamino-2-oxoethyl substituent.
- Synthesis : Derived from compound 8 via hydrolysis with NaOH, highlighting the role of carboxamide stability in synthetic pathways .
- Biological Relevance: ABT-627 is a known endothelin receptor antagonist, suggesting that BD01151364’s sulfonamide group could modulate receptor selectivity compared to ABT-627’s aminoethyl chain .
Piperidine and Heterocyclic Analogs
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine (2r)
- Structure : A six-membered piperidine ring with a sulfonyl group and benzo[d][1,3]dioxol-5-yloxy substituent.
- Synthesis : Achieved via CuH-catalyzed cyclization with (S)-DTBM-SEGPHOS, yielding 63% after 36 hours .
- Comparison: The piperidine ring (vs. The sulfonyl group’s placement on the ring nitrogen (vs. pyrrolidine’s methylene in BD01151364) alters electronic properties .
Carboxamides with Alternative Heterocycles
(Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a)
- Structure : Acrylonitrile backbone with a benzo[d][1,3]dioxol-5-yl group and acetamide substituent.
- Synthesis : Formed via acetylation of an intermediate amine, using acetic anhydride in DMSO .
- Key Contrast : The linear acrylonitrile scaffold (vs. pyrrolidine) reduces steric hindrance but may limit interactions with chiral binding pockets .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Structure : Benzimidazole-linked acetamide with a benzo[d][1,3]dioxol-5-yl group.
- Synthesis : Prepared via coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole intermediate, yielding 84% .
Sulfonamide-Containing Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
- Structure : Thioacetamide bridge linking a benzo[d][1,3]dioxol-5-yl group to a pyridine ring.
- Synthesis : Utilizes thiol-mediated coupling, contrasting with BD01151364’s sulfonylmethyl group .
- Property Impact : The thioether linkage may enhance metabolic stability compared to sulfonamides but reduce electrophilicity .
Discussion of Key Findings
- Sulfonamide vs. Ester/Thioether : The phenylsulfonylmethyl group enhances electron-withdrawing character, possibly improving binding to sulfonylurea receptors compared to esters or thioethers .
- Synthetic Efficiency : BD01151364’s high purity (98%) suggests optimized coupling conditions, whereas CuH-catalyzed reactions (e.g., compound 2r) face lower yields (63%) .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Pyrrolidine ring
- Functional Groups :
- Benzo[d][1,3]dioxole moiety
- Phenylsulfonyl group
- Carboxamide
Anticonvulsant Activity
A notable study evaluated a series of derivatives related to the benzo[d][1,3]dioxole structure for their anticonvulsant properties. The most active derivative demonstrated significant protection against seizures in various models:
- Effective Dose (ED50) : 4.3 mg/kg
- Toxic Dose (TD50) : 160.9 mg/kg
- Protective Index : 37.4, indicating a favorable safety profile compared to reference drugs .
This compound was found to inhibit the Na v1.1 channel, suggesting a mechanism that may contribute to its anticonvulsant effects.
Modulation of ATP-Binding Cassette Transporters
Research has shown that compounds similar to this compound can act as modulators of ATP-binding cassette (ABC) transporters. These transporters play critical roles in drug absorption and resistance mechanisms in cancer therapy. The ability to modulate these transporters could enhance the efficacy of chemotherapeutic agents .
In Vitro and In Vivo Studies
Several studies have assessed the biological activity of this compound through both in vitro and in vivo methodologies:
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, the compound was administered intraperitoneally. The results indicated that specific derivatives exhibited substantial anticonvulsant activity with minimal side effects, highlighting their potential as therapeutic agents for epilepsy.
Case Study 2: ABC Transporter Modulation
Another study focused on the modulation of ABC transporters using derivatives of the compound. The results showed enhanced drug delivery in cancer cells, suggesting that these compounds could be pivotal in overcoming drug resistance in chemotherapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Ion Channel Inhibition : Particularly affecting sodium channels implicated in seizure activity.
- Transporter Modulation : Influencing drug absorption and resistance pathways via ABC transporters.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, leveraging coupling agents, transition-metal catalysts, and optimized purification protocols. For example, CuH-catalyzed hydroalkylation has been utilized for analogous compounds, where (Z)-allyl sulfonamide intermediates react under controlled conditions (e.g., 36 hours at room temperature) to yield stereospecific products. Purification via flash column chromatography (e.g., 33% Et₂O in pentane) ensures high purity . Key steps include:
- Coupling reactions : Benzo[d][1,3]dioxole derivatives are coupled with sulfonylmethyl-pyrrolidine moieties using agents like DCC/DMAP.
- Catalysis : Chiral ligands such as (S)-DTBM-SEGPHOS (5.5 mol%) enhance enantioselectivity in asymmetric syntheses .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on advanced analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and stereochemistry, with characteristic shifts for the benzo[d][1,3]dioxol-5-yl (δ 6.7–7.1 ppm) and sulfonylmethyl groups (δ 3.2–3.8 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, critical for understanding conformational flexibility and intermolecular interactions .
Advanced: How can reaction yields be optimized during synthesis?
Yield optimization requires precise control of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.
- Temperature : Low temperatures (0–5°C) minimize side reactions in sulfonylation steps.
- Catalyst Loading : Sub-stoichiometric CuH (1–5 mol%) balances cost and efficiency in hydroalkylation .
- Purification : Gradient elution in column chromatography isolates products with >95% purity .
Advanced: How should researchers address contradictions in spectroscopic or bioactivity data?
Discrepancies often arise from impurities or stereochemical variability. Methodological solutions include:
- Cross-Validation : Use complementary techniques (e.g., HRMS alongside NMR) to verify molecular integrity .
- Purity Checks : HPLC with UV detection (λ = 254 nm) identifies co-eluting impurities .
- Biological Replicates : Repeat bioassays (e.g., enzyme inhibition) with fresh batches to confirm activity trends .
Safety: What are critical considerations for long-term storage and handling?
- Degradation Risks : Hydrolytic cleavage of the sulfonyl group may occur under humid conditions; store desiccated at –20°C .
- Hazard Mitigation : Use fume hoods for weighing and handling, as airborne particulates may irritate mucous membranes .
- Disposal : Incinerate waste via EPA-compliant protocols to avoid environmental release of sulfonamide byproducts .
Advanced: What methods are suitable for studying its binding affinity to biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with receptors (e.g., KD values for kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses, validated by mutational studies on active sites .
Basic: What functional groups dictate its reactivity?
Key reactive motifs include:
- Sulfonylmethyl Group : Susceptible to nucleophilic substitution (e.g., with thiols or amines).
- Benzo[d][1,3]dioxole : Undergoes oxidative ring-opening with KMnO₄ under acidic conditions .
- Pyrrolidine Carboxamide : Participates in hydrogen bonding, influencing solubility and target engagement .
Advanced: How can regioselectivity challenges in derivatization be addressed?
- Protecting Groups : Temporarily shield the pyrrolidine nitrogen with Boc groups during sulfonylation to prevent undesired side reactions .
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to functionalize the benzo[d][1,3]dioxole ring selectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
